3-(4-Aminophenyl)-1,3-oxazolidin-2-one
Overview
Description
3-(4-Aminophenyl)-1,3-oxazolidin-2-one is an organic compound that features an oxazolidinone ring substituted with an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-nitrophenyl isocyanate with ethylene glycol, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Aminophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under specific conditions.
Reduction: The oxazolidinone ring can be reduced to an oxazolidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one.
Reduction: 3-(4-Aminophenyl)-1,3-oxazolidine.
Substitution: Various substituted oxazolidinones depending on the substituent introduced.
Scientific Research Applications
3-(4-Aminophenyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
3-(4-Aminophenyl)-coumarin: Known for its anti-inflammatory properties.
2-(4-Aminophenyl)benzothiazole: Exhibits potent antimicrobial activity.
Comparison: 3-(4-Aminophenyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts specific chemical properties and reactivity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-aminophenyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCWSJXZZUOJRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22036-26-6 | |
Record name | 3-(4-aminophenyl)-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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